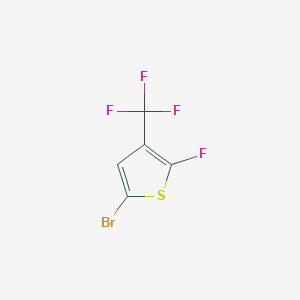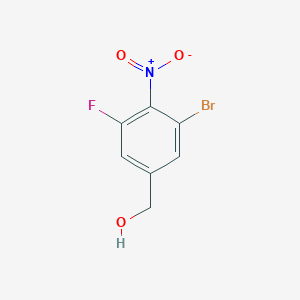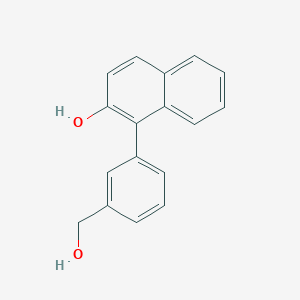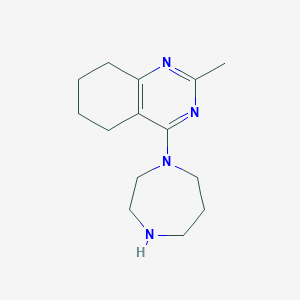
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a diazepane ring fused to a tetrahydroquinazoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline typically involves the formation of the diazepane ring followed by its fusion with the tetrahydroquinazoline core. One common method involves the reductive amination of an appropriate aminoketone precursor using imine reductase enzymes . This method allows for the formation of chiral diazepane structures with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their cyclization and functionalization. The use of catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the diazepane ring.
Applications De Recherche Scientifique
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, similar compounds like Ripasudil act as Rho-associated kinase inhibitors, affecting smooth muscle contractions and other physiological functions . The compound may exert its effects through similar pathways, targeting proteins and enzymes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ripasudil: A Rho-associated kinase inhibitor used for treating glaucoma and ocular hypertension.
Suvorexant: A dual-orexin receptor antagonist used for treating insomnia.
Uniqueness
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H22N4 |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
4-(1,4-diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H22N4/c1-11-16-13-6-3-2-5-12(13)14(17-11)18-9-4-7-15-8-10-18/h15H,2-10H2,1H3 |
Clé InChI |
DBPDNQSGILWWLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CCCC2)C(=N1)N3CCCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


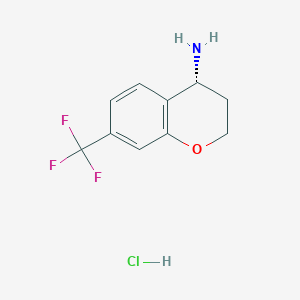


![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
